N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine
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Overview
Description
N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine is an organic compound characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a benzenemethanamine backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone (CF3SO2Na) under specific conditions . The reaction often requires the presence of a radical initiator and a suitable solvent, such as acetonitrile, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to specific targets and altering its reactivity . The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-4-(difluoromethyl)benzenemethanamine
- N-(4-Methylphenyl)-4-(chloromethyl)benzenemethanamine
- N-(4-Methylphenyl)-4-(bromomethyl)benzenemethanamine
Uniqueness
Compared to similar compounds, N-(4-Methylphenyl)-4-(trifluoromethyl)benzenemethanamine is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C15H14F3N |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H14F3N/c1-11-2-8-14(9-3-11)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-9,19H,10H2,1H3 |
InChI Key |
NISOULJFVXTQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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